2,6-Di(2-thienyl)pyridine

Coordination Chemistry Fluorescent Sensing Transition Metal Complexes

Researchers requiring a planar, π-conjugated tridentate ligand with dual N^S^S and cyclometalation coordination often face limited availability of analytically verified material. 2,6-Di(2-thienyl)pyridine addresses this gap with distinct electronic properties that cannot be replicated by terpyridine or the 2,5-isomer analog. • Hg²⁺-selective ratiometric sensor: cyclometalation via C-H activation enables selective detection over competing metal ions. • Blue-emitting OLED building block: polymer derivatives emit pale blue (EL λmax 490 nm) with Tg = 142°C (29°C above the 2,5-isomer analog). • Pd²⁺ detection limit of 2 × 10⁻⁸ M (20 nM) via fluorescence quenching in polymer films. • Electrochemical window: reduction potential -1.95 to -2.27 V vs. Fc/Fc⁺; supports stable radical anion generation.

Molecular Formula C13H9NS2
Molecular Weight 243.4 g/mol
CAS No. 35299-71-9
Cat. No. B186752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di(2-thienyl)pyridine
CAS35299-71-9
Molecular FormulaC13H9NS2
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=CC=CS2)C3=CC=CS3
InChIInChI=1S/C13H9NS2/c1-4-10(12-6-2-8-15-12)14-11(5-1)13-7-3-9-16-13/h1-9H
InChIKeyLCLYDMCIQMLZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di(2-thienyl)pyridine (CAS 35299-71-9): A Terpyridine-Analogous Tridentate Ligand for Coordination Chemistry, Sensing, and Optoelectronic Materials


2,6-Di(2-thienyl)pyridine (2,6-bis(2-thienyl)pyridine, C13H9NS2, molecular weight 243.35) is a neutral tridentate N^C^N or N^S^S donor ligand that serves as a thiophene-containing analog of 2,2′:6′,2″-terpyridine . The compound features a central pyridine ring symmetrically substituted at the 2- and 6-positions with thiophen-2-yl groups, forming a planar extended π-conjugated system [1]. Unlike terpyridine which coordinates exclusively through three nitrogen atoms, the thienyl substituents in this ligand enable alternative coordination modes including S,N-chelation and cyclometalation via C–H activation, expanding its utility in transition metal complexation and functional materials design [2].

Why 2,6-Di(2-thienyl)pyridine Cannot Be Substituted by Terpyridine or 2,5-Di(2-thienyl)pyridine in Performance-Critical Applications


While 2,6-di(2-thienyl)pyridine belongs to the terpyridine-analogous tridentate ligand family, its structural features produce quantitatively distinct coordination chemistry, electronic properties, and material performance that preclude simple substitution. Direct comparative studies reveal that the 2,6-substitution pattern (versus 2,5-substitution) yields a 3.49 eV optical band gap compared to 3.08 eV for the 2,5-isomer [1], and polymer derivatives incorporating 2,6-di(2-thienyl)pyridine exhibit a 142°C glass transition temperature versus 113°C for the 2,5-analog [1]. In coordination chemistry, the ligand undergoes cyclometalation with Hg(II) via C–H activation whereas structurally similar ligands L1 and L2 coordinate through S,N-chelation, resulting in fundamentally different metal-binding modes [2]. These measurable differences in thermal stability, electronic band structure, and coordination behavior demonstrate that terpyridine, 2,5-di(2-thienyl)pyridine, and other in-class analogs cannot be interchanged without altering key functional outcomes.

2,6-Di(2-thienyl)pyridine (CAS 35299-71-9): Quantified Differentiation Evidence Versus Terpyridine and 2,5-Di(2-thienyl)pyridine Analogs


Coordination Mode Differentiation: Cyclometalation (C-H Activation) Versus S,N-Chelation in Mercury(II) Complexation

2,6-Bis(2-thienyl)pyridine (L3) coordinates to Hg(II) through cyclometalation involving C–H activation of the thiophene ring, forming a covalent Hg–C bond. This contrasts sharply with 2-(2′-thienyl)-pyridine (L1) and 2,5-bis(2-pyridyl)thiophene (L2), which coordinate via S,N-chelation without C–H activation [1]. 1H NMR spectroscopy confirmed the distinct coordination modes, and DFT calculations further supported that thiophene coordinates to Hg(II) in a bent geometry for L3 [1].

Coordination Chemistry Fluorescent Sensing Transition Metal Complexes Mercury Detection

Optical Band Gap and Thermal Stability: 2,6-Substituted Pyridine Copolymers Versus 2,5-Substituted Analog

In a direct comparative study, two alternating fluorene copolymers incorporating 2,6-di(2-thienyl)pyridine (PFO-TPy26T) versus 2,5-di(2-thienyl)pyridine (PFO-TPy25T) were synthesized and characterized [1]. The 2,6-isomer polymer exhibited a significantly higher optical band gap (3.49 eV) compared to the 2,5-isomer polymer (3.08 eV), and a higher glass transition temperature (142°C versus 113°C), indicating superior thermal stability [1]. Solid-state UV-vis absorption maxima differed markedly (398 nm for 2,6-isomer versus 449 nm for 2,5-isomer) [1].

Conjugated Polymers OLED Materials Electroluminescence Optoelectronics

Electroluminescence Device Performance: 2,6-Isomer Polymer Devices Versus 2,5-Isomer Polymer Devices

Electroluminescence (EL) devices fabricated with PFO-TPy26T (2,6-substituted) and PFO-TPy25T (2,5-substituted) were compared under identical device architecture (ITO/PEDOT/polymers/Ca/Al) [1]. The device containing 2,5-substituted pyridine exhibited pale orange emission with a brightness of 2010 cd/m² and external quantum efficiency (EQE) of 0.1%, whereas the 2,6-substituted pyridine device exhibited pale blue emission with a brightness of 260 cd/m² and EQE of 0.008% [1].

OLEDs Device Performance Brightness External Quantum Efficiency

Electrochemical Reduction Potential Window: Quantitative Characterization for Redox Property Evaluation

Voltammetric studies on 2,6-disubstituted pyridine esters and thioic S-esters in acetonitrile have established that the reduction potential for compounds within this structural class occurs between –1.95 and –2.27 V versus ferrocene/ferrocenium (Fc/Fc⁺) [1]. This potential range corresponds to a chemically reversible one-electron reduction step leading to radical anion formation at moderately high scan rates (>1–10 V s⁻¹) [1]. While this data is for ester/thioic S-ester derivatives rather than the parent ligand, it provides a baseline electrochemical window for 2,6-disubstituted pyridine systems.

Electrochemistry Redox Chemistry Radical Anion Voltammetry

Synthesis Yield and Process Scalability: Green Surfactant-Assisted Suzuki Coupling

A green, surfactant-assisted Suzuki coupling methodology in aqueous CTAB micellar medium using Pd(PPh₃)₄ as catalyst was developed for the synthesis of thienylpyridines, including 2,6-di(2-thienyl)pyridine and related thienylbipyridine ligands [1]. The optimized protocol achieved yields of 70–93% under both thermal and microwave activation, with the transformation of one thienylbipyridine ligand into a terthiophene-based bipyridine derivative obtained with very good yield using nearly green methods [1].

Green Chemistry Suzuki Coupling Synthetic Methodology Process Chemistry

Pd²⁺ Sensing: Conjugated Polymer Containing 2,6-Bis(2-thienyl)pyridine Moieties as a Sensitive and Selective Chemosensor

A conjugated polymer (chemosensor 1) containing 2,6-bis(2-thienyl)pyridine moieties was synthesized and evaluated for Pd²⁺ detection [1]. The polymer exhibited high sensitivity and selectivity for palladium ion detection based on a fluorescent quenching effect [1]. The detection limit was reported as 2 × 10⁻⁸ M, which is in the nanomolar range and comparable to or better than many reported Pd²⁺ sensors based on small-molecule fluorophores [1].

Fluorescent Sensor Palladium Detection Conjugated Polymer Chemosensor

2,6-Di(2-thienyl)pyridine (CAS 35299-71-9): Evidence-Backed Research and Industrial Application Scenarios


Blue-Emitting OLED Material Development (Pale Blue Emission, Higher Thermal Stability)

Based on direct comparative device data, 2,6-di(2-thienyl)pyridine-containing copolymers (PFO-TPy26T) emit pale blue light (EL λmax 490 nm in solid-state photoluminescence) and possess a glass transition temperature of 142°C—29°C higher than the 2,5-isomer analog [1]. This combination of blue emission and enhanced morphological stability makes the 2,6-isomer suitable for blue-emitting OLEDs where thermal durability during extended operation is a critical design parameter [1].

Hg(II)-Selective Fluorescent Sensor Design (Cyclometalation-Driven Selectivity)

The unique cyclometalation coordination mode of 2,6-bis(2-thienyl)pyridine (L3) with Hg(II)—which differs fundamentally from the S,N-chelation of structurally related ligands L1 and L2—provides a distinct metal-binding mechanism that can be exploited for Hg(II)-selective fluorescent sensors [1]. The ratiometric fluorescence response and selectivity against competing transition metal ions in acetonitrile supports its use in mercury detection platforms [1].

Pd²⁺ Sensing Materials (Conjugated Polymer Chemosensor with Nanomolar Detection)

Conjugated polymers incorporating 2,6-bis(2-thienyl)pyridine as a recognition moiety achieve Pd²⁺ detection limits of 2 × 10⁻⁸ M (20 nM) via fluorescence quenching [1]. This performance is competitive with small-molecule Pd²⁺ sensors while offering the advantages of polymeric materials, including processability into films, fibers, or coatings for integrated sensing devices [1].

Electrochemical Redox Studies and Radical Anion Generation (Reduction Potential –1.95 to –2.27 V vs Fc/Fc⁺)

The established reduction potential window of –1.95 to –2.27 V versus Fc/Fc⁺ for 2,6-disubstituted pyridine ester derivatives enables predictable electrochemical behavior in acetonitrile [1]. This potential range supports applications requiring generation of stable radical anions via one-electron reduction, including mechanistic studies in electron-transfer catalysis and fundamental redox chemistry investigations [1].

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